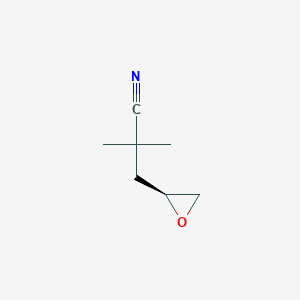![molecular formula C6H6N4O B12959747 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound through a tandem reaction mechanism . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and palladium-catalyzed reactions suggests that scalable and efficient production methods are feasible.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways and lead to therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazole: Another triazole derivative with similar biological activities.
2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole: A compound with a similar nitrogen-containing heterocyclic structure.
1,2,4-Triazolo[4,3-a]pyridin-3-amine: A closely related compound with similar chemical properties
Uniqueness
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol is unique due to its specific arrangement of nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C6H6N4O |
|---|---|
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
3-amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol |
InChI |
InChI=1S/C6H6N4O/c7-6-9-8-5-4(11)2-1-3-10(5)6/h1-3,11H,(H2,7,9) |
Clé InChI |
DWHZYZJQXQNEOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NN=C2N)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)





![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)


![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)
